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Compound of Interest

Compound Name:
2-Methoxy-7H-pyrrolo[2,3-

d]pyrimidine

Cat. No.: B128779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 2-Methoxy-
7H-pyrrolo[2,3-d]pyrimidine, a key intermediate in the development of various therapeutic

agents. The synthesis is a multi-step process commencing from the commercially available 6-

aminouracil. The protocol outlines the preparation of the key intermediate, 2,4-dichloro-7H-

pyrrolo[2,3-d]pyrimidine, its selective dechlorination to 2-chloro-7H-pyrrolo[2,3-d]pyrimidine,

and the final methoxylation to yield the target compound.

Summary of Synthetic Route
The overall synthetic strategy involves three main stages:

Formation of the Pyrrolo[2,3-d]pyrimidine Core: Cyclization of 6-aminouracil with

chloroacetaldehyde to form 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.

Chlorination and Selective Dechlorination: Conversion of the diol to 2,4-dichloro-7H-

pyrrolo[2,3-d]pyrimidine, followed by a selective removal of the C4-chloro group.

Methoxylation: Nucleophilic substitution of the remaining C2-chloro group with a methoxy

group.
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Stage 1: Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-
diol
This initial step involves the condensation of 6-aminouracil with chloroacetaldehyde to

construct the fused pyrrole ring.

Materials:

6-Aminouracil

40% Chloroacetaldehyde solution

Sodium bicarbonate (NaHCO₃)

Deionized water

Dilute hydrochloric acid (HCl)

Procedure:

To a reaction flask, add 6-aminouracil (1.0 eq), sodium bicarbonate (1.5 eq), and deionized

water.

Heat the mixture with stirring to 50-60°C.

Slowly add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise to the reaction

mixture.

After the addition is complete, maintain the temperature at 60-65°C and continue stirring for

1 hour.

Cool the reaction mixture to room temperature and adjust the pH to 3-4 with dilute

hydrochloric acid.

The resulting precipitate is collected by filtration, washed with deionized water, and dried to

yield 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
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Stage 2: Synthesis of 2,4-dichloro-7H-pyrrolo[2,3-
d]pyrimidine
The diol is then converted to the dichloro derivative using a chlorinating agent.

Materials:

7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

Phosphorus oxychloride (POCl₃)

N,N-Diisopropylethylamine (DIPEA)

Toluene

Ethyl acetate

Water

Procedure:

In a reactor, suspend 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (1.0 eq) in toluene.

Slowly add phosphorus oxychloride (3.0 eq) while stirring.

Heat the reaction system to 70°C.

Add N,N-diisopropylethylamine (2.0 eq) dropwise over 2.5 hours.

Increase the reaction temperature to 106°C and stir for 16 hours.

After completion, cool the mixture to room temperature and carefully pour it into a flask

containing water and ethyl acetate.

Stir the mixture overnight at room temperature. The layers are then separated, and the

aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to give 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.

Stage 3: Synthesis of 2-chloro-7H-pyrrolo[2,3-
d]pyrimidine
This step involves the selective removal of the more reactive C4-chloro group.

Materials:

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine

Di-tert-butyl dicarbonate (Boc₂O)

4-Dimethylaminopyridine (DMAP)

Palladium on carbon (Pd/C, 10%)

Sodium borohydride (NaBH₄)

Methanol

Ethyl acetate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

Boc Protection: Dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable

solvent and treat with di-tert-butyl dicarbonate (1.2 eq) in the presence of a catalytic amount

of DMAP under alkaline conditions. After the reaction is complete, the Boc-protected

intermediate is isolated.

Selective Dechlorination: The Boc-protected dichloro intermediate is subjected to

hydrogenation. In a typical procedure, the compound is dissolved in a suitable solvent and

treated with a palladium catalyst (e.g., 10% Pd/C) and a reducing agent such as sodium
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borohydride under an atmosphere of hydrogen. The reaction selectively removes the

chlorine atom at the 4-position.

Deprotection: The Boc protecting group is removed by treating the product from the previous

step with trifluoroacetic acid in dichloromethane. After acidic workup and purification, 2-

chloro-7H-pyrrolo[2,3-d]pyrimidine is obtained.

Stage 4: Synthesis of 2-Methoxy-7H-pyrrolo[2,3-
d]pyrimidine
The final step is the nucleophilic substitution of the 2-chloro group with a methoxy group.

Materials:

2-chloro-7H-pyrrolo[2,3-d]pyrimidine

Sodium methoxide (NaOMe)

Methanol (MeOH)

Procedure:

Dissolve 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol.

Add a solution of sodium methoxide in methanol (1.2 eq).

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and neutralize it with a

suitable acid (e.g., acetic acid).

The solvent is removed under reduced pressure, and the residue is partitioned between

water and ethyl acetate.

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and

concentrated.
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The crude product is purified by column chromatography on silica gel to afford 2-Methoxy-
7H-pyrrolo[2,3-d]pyrimidine.

Quantitative Data Summary
Step

Starting
Material

Product Reagents Typical Yield

1 6-Aminouracil

7H-pyrrolo[2,3-

d]pyrimidine-2,4-

diol

Chloroacetaldeh

yde, NaHCO₃
High

2

7H-pyrrolo[2,3-

d]pyrimidine-2,4-

diol

2,4-dichloro-7H-

pyrrolo[2,3-

d]pyrimidine

POCl₃, DIPEA ~52%

3

2,4-dichloro-7H-

pyrrolo[2,3-

d]pyrimidine

2-chloro-7H-

pyrrolo[2,3-

d]pyrimidine

Boc₂O, Pd/C,

NaBH₄, TFA

~63% (overall for

3 steps)

4

2-chloro-7H-

pyrrolo[2,3-

d]pyrimidine

2-Methoxy-7H-

pyrrolo[2,3-

d]pyrimidine

NaOMe, MeOH Good to High

Experimental Workflow

6-Aminouracil 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol

 Chloroacetaldehyde,
 NaHCO3 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine POCl3, DIPEA Boc-protected

2,4-dichloro derivative
 Boc2O, DMAP Boc-protected

2-chloro derivative
 Pd/C, H2 2-chloro-7H-pyrrolo[2,3-d]pyrimidine TFA 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine NaOMe, MeOH

Click to download full resolution via product page

Caption: Synthetic pathway for 2-Methoxy-7H-pyrrolo[2,3-d]pyrimidine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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